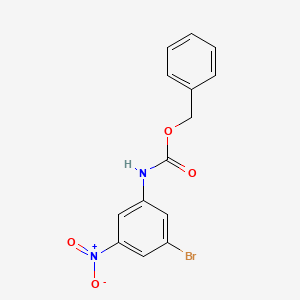

Benzyl (3-bromo-5-nitrophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-bromo-5-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVHYVDFMBLQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674407 | |

| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-75-8 | |

| Record name | Phenylmethyl N-(3-bromo-5-nitrophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-bromo-5-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Multifunctional Scaffold for Advanced Synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl (3-bromo-5-nitrophenyl)carbamate

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a prime example of such a scaffold, engineered with a convergence of functional groups that offer a rich platform for chemical diversification. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications, tailored for researchers, scientists, and professionals in drug development.

The molecule's architecture is distinguished by four key components:

-

A stable carbamate linkage , a well-recognized isostere for the peptide bond, known for its favorable chemical and proteolytic stability in drug design.[1][2]

-

A benzyl ester moiety, which serves as a common and readily cleavable protecting group, offering a pathway to the free amine under specific, mild conditions.

-

A bromo substituent on the aromatic ring, acting as a versatile synthetic handle for a multitude of cross-coupling reactions, which are fundamental to constructing complex molecular frameworks.[3]

-

A nitro group , a powerful electron-withdrawing group that not only modulates the electronic properties of the aromatic ring but also serves as a precursor to the synthetically crucial amino group upon reduction.[4][5]

This unique combination makes this compound not merely a static molecule, but a dynamic intermediate poised for strategic elaboration in multi-step synthetic campaigns.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Benzyl N-(3-bromo-5-nitrophenyl)carbamate | N/A |

| CAS Number | 1020252-75-8 | [6] |

| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [7] |

| Molecular Weight | 351.15 g/mol | [7] |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF); sparingly soluble in nonpolar solvents and insoluble in water. | N/A |

Molecular Structure

The structural arrangement of the functional groups is critical to the molecule's overall reactivity.

Caption: Structure of this compound.

Spectroscopic Profile: A Roadmap for Characterization

Verification of the compound's identity and purity relies on a combination of spectroscopic methods. The expected spectral data provide a unique fingerprint for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is anticipated to show distinct signals corresponding to each unique proton environment. Key signals would include a singlet for the benzylic protons (~5.2 ppm), multiplets for the protons of the benzyl group's aromatic ring (~7.3-7.4 ppm), distinct signals for the three protons on the bromo-nitro-substituted ring, and a broad singlet for the N-H proton of the carbamate.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal a signal for the carbamate carbonyl carbon (~153-155 ppm), signals for the aromatic carbons, and a signal for the benzylic carbon (~67 ppm). The carbons attached to the bromine and nitro groups would show characteristic shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: A moderate band around 3300-3400 cm⁻¹[8].

-

C=O Stretching (Carbamate): A strong, sharp band around 1700-1730 cm⁻¹[8].

-

NO₂ Asymmetric & Symmetric Stretching: Two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-Br Stretching: A band in the fingerprint region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight. The presence of bromine (with its two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak, providing definitive evidence of bromine incorporation.

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its constituent parts.

Proposed Synthesis Workflow

A logical and efficient synthesis involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate in the presence of a non-nucleophilic base. This standard method for carbamate formation is reliable and high-yielding.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent, such as Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

A Dissection of Chemical Reactivity

The true value of this molecule lies in its capacity for selective chemical transformations.

-

The Carbamate Linkage: Carbamates are significantly more stable towards hydrolysis than esters.[1] The benzyl carbamate, specifically, is a cornerstone of amine protection strategy in peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly removes the benzyl group to liberate the free amine and release toluene and carbon dioxide, avoiding harsh acidic or basic conditions.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring to electrophilic substitution. However, its most valuable transformation is its reduction to an aniline (-NH₂).[4] This is a pivotal step in many synthetic pathways, as the resulting amino group can be diazotized, acylated, or used in further coupling reactions.

-

Common Reduction Methods:

-

Catalytic hydrogenation (H₂, Pd/C, PtO₂)

-

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

-

Sodium dithionite (Na₂S₂O₄)

-

-

-

The Bromo Group (-Br): The carbon-bromine bond is a key locus for forming new bonds.[3] Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

This trifecta of reactivity allows for a modular and strategic approach to synthesis, where each functional group can be addressed in a planned sequence.

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for the synthesis of APIs and chemical probes. Its utility stems from the principles of combinatorial chemistry and rational drug design.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and nitro groups makes this compound an ideal starting point for creating focused libraries of molecules. For instance, one could first perform a Suzuki coupling at the bromine position and then reduce the nitro group for further derivatization, or vice-versa, rapidly generating a diverse set of analogues for biological screening.

-

Prodrug Development: The carbamate linkage is a common feature in prodrug design.[1][9] While the benzyl group is typically used as a simple protecting group, the core carbamate structure could be modified with other esters to tune its cleavage properties, allowing for targeted release of an active amine-containing drug at a specific physiological site.[10]

-

Intermediate for Complex APIs: Many modern drugs contain substituted aniline cores. The reduction of the nitro group on this scaffold provides a direct route to a 3-bromo-5-amino-phenyl intermediate, which is a valuable precursor for APIs in oncology, infectious diseases, and CNS disorders.[4][11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

This compound is a strategically designed chemical intermediate that offers exceptional synthetic flexibility. The interplay between the stable, yet cleavable, benzyl carbamate protecting group and the reactive handles of the bromo and nitro substituents provides a powerful platform for the efficient construction of complex molecules. For researchers in organic synthesis and drug development, this compound represents a valuable building block, enabling rapid diversification and access to novel chemical matter with significant therapeutic potential.

References

- The Power of Brominated Aromatics in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

- The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents – recent reports. Drugs of the Future, 29(4), 343-357.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. University of Southern California.

-

Tomić, S., Guberović, I., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 297–313. Available from: [Link]

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of The Future. Retrieved January 5, 2026, from

-

Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Alvarez-Bercedo, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3606. Available from: [Link]

-

(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester. (2024). Smolecule. Retrieved January 5, 2026, from

-

Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(24), 10935–10957. Available from: [Link]

-

Benzyl 3-bromo-5-nitrophenylcarbamate. (n.d.). BOJNSCI. Retrieved January 5, 2026, from [Link]

-

SUPPORTING INFORMATION. (2020). The Royal Society of Chemistry. Retrieved January 5, 2026, from

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. libcatalog.usc.edu [libcatalog.usc.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]

- 7. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]

- 8. rsc.org [rsc.org]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Benzyl (3-bromo-5-nitrophenyl)carbamate CAS 1020252-75-8 information

An In-Depth Technical Guide to Benzyl (3-bromo-5-nitrophenyl)carbamate (CAS 1020252-75-8): Synthesis, Characterization, and Applications in Modern Organic Chemistry

Introduction and Overview

This compound, identified by the CAS Number 1020252-75-8, is a substituted aromatic compound of significant interest to synthetic organic chemists, particularly those in the fields of medicinal chemistry and materials science.[1][][3] Its structure incorporates three key features: a 3-bromo-5-nitroaniline core, a stable carbamate linkage, and a benzyloxycarbonyl (Cbz or Z) protecting group.[4] This combination renders the molecule not an end-product itself, but a highly valuable and versatile synthetic intermediate.

The primary function of this molecule is to temporarily mask the nucleophilic and basic nature of the aniline's amino group, allowing for selective chemical modifications at other positions on the aromatic ring. The presence of both a bromine atom and a nitro group provides two distinct and orthogonal reactive handles for further elaboration, making it a strategic building block in multi-step syntheses. This guide offers a comprehensive technical overview, from its logical synthesis and potential side reactions to its characterization and strategic application in complex molecule construction.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented in public literature, which is common for specialized research intermediates. However, its fundamental properties can be summarized based on its chemical structure and information from suppliers.[5]

| Property | Value | Source |

| CAS Number | 1020252-75-8 | [3] |

| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [4][5] |

| Molecular Weight | 351.15 g/mol | [5] |

| Appearance | Typically a solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | General knowledge |

| Melting Point | Not publicly available; requires experimental determination. | |

| Boiling Point | Not publicly available; likely decomposes upon heating at atmospheric pressure. |

Synthesis and Mechanism

The synthesis of this compound is a direct application of standard amine protection chemistry, though with important considerations regarding the specific substrate.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the carbamate C-N bond, identifying the two primary starting materials: 3-bromo-5-nitroaniline and benzyl chloroformate . This is the most direct and industrially viable synthetic route.

Caption: Retrosynthetic analysis of the target carbamate.

Precursor Availability and Synthesis

The key aniline precursor, 3-bromo-5-nitroaniline (CAS 55215-57-1), is commercially available from various suppliers.[6] For researchers requiring its synthesis, a common laboratory method involves the selective reduction of one nitro group from 1-bromo-3,5-dinitrobenzene using a reagent like ammonium sulfide ((NH₄)₂S).[6] Benzyl chloroformate (CAS 501-53-1) is a standard and widely available laboratory reagent.[7]

The Carbamate Formation Reaction: A Step-by-Step Protocol

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of 3-bromo-5-nitroaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Expertise & Experience Insight: The choice of reaction conditions is critical. A study on the reaction between substituted anilines and benzyl chloroformate revealed that electron-withdrawing groups, such as the nitro and bromo groups present in our substrate, can influence the reaction outcome.[8] While the primary product is the desired N-carbobenzyloxy (CBZ) compound, the formation of an N-benzylated (Bn) side-product is a known possibility.[8][9] The use of a non-nucleophilic base and controlled temperature can help favor the formation of the desired carbamate.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side-product formation.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-Diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 5-10 minutes.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled, stirring solution. Ensure the temperature remains close to 0 °C during the addition.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

Caption: Potential synthetic pathways using the target intermediate.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions used for new chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Precursor Hazards: The precursor, benzyl chloroformate, is a known lachrymator and is corrosive and toxic. [7]Appropriate care must be taken during its handling in the synthesis.

Conclusion

This compound (CAS 1020252-75-8) is a strategically designed synthetic intermediate whose value is derived from the clever combination of a robust amine protecting group with two versatile, orthogonal functional handles. Its synthesis is straightforward but requires careful control to ensure high yields of the desired carbamate product. For researchers in drug discovery and complex molecule synthesis, this compound serves as a valuable building block, enabling the controlled and sequential functionalization of the 3-amino-5-bromonitrobenzene scaffold, ultimately streamlining the path to more complex and potentially bioactive molecules.

References

-

Lee, M., et al. (2004). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications, 34(5), 933-940. [Link]

-

López-Bañuelos, A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

PubChem. (n.d.). Benzyl (2-(3-bromo-5-nitrophenoxy)ethyl)carbamate. Retrieved January 5, 2026, from [Link]

-

The Journal of Chemical Physics. (1961). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. AIP Publishing. [Link]

-

Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. [Link]

-

Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides. Oxford Academic. [Link]

-

001CHEMICAL. (n.d.). CAS No. 1020252-75-8, this compound. Retrieved January 5, 2026, from [Link]

-

D'Amora, A., & Aresta, M. (2021). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Request PDF | Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved January 5, 2026, from [Link]

-

BOJNSCI. (n.d.). Benzyl 3-bromo-5-nitrophenylcarbamate. Retrieved January 5, 2026, from [Link]

-

Filo. (2023). How could one prepare 3, 4, 5-tribromoaniline from para-nitroaniline?. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 5, 2026, from [Link]

-

2a biotech. (n.d.). Product Detail. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Bromo-5-nitroaniline | CAS#:55215-57-1. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzylaniline. Retrieved January 5, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 5, 2026, from [Link]

-

BOJNSCI. (n.d.). Benzyl 3-bromo-5-nitrophenylcarbamate. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. Retrieved January 5, 2026, from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 3. This compound | 1020252-75-8 [amp.chemicalbook.com]

- 4. Benzyl 3-bromo-5-nitrophenylcarbamate | 1020252-75-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Benzyl (3-bromo-5-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Benzyl (3-bromo-5-nitrophenyl)carbamate, a compound of interest in medicinal chemistry and drug development. The following sections detail its structural features, physicochemical characteristics, and spectroscopic profile, offering insights grounded in established scientific principles and experimental methodologies.

Introduction: Understanding the Molecular Architecture

This compound (CAS No. 1020252-75-8) is a synthetic organic compound with the molecular formula C₁₄H₁₁BrN₂O₄ and a molecular weight of 351.15 g/mol .[1] Its structure is characterized by a central phenylcarbamate core. A benzyl group is attached to the carbamate's oxygen atom, while the phenyl ring is substituted with a bromine atom at the 3-position and a nitro group at the 5-position.

The strategic placement of the bromo and nitro substituents significantly influences the molecule's electronic properties and, consequently, its physical and chemical behavior. The nitro group, a strong electron-withdrawing group, and the bromine atom, which also exhibits electron-withdrawing inductive effects, are expected to impact the molecule's reactivity, polarity, and spectroscopic signatures. Understanding these physical properties is paramount for its application in drug design, where factors like solubility and stability are critical for bioavailability and efficacy.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-bromo-5-nitroaniline in a suitable anhydrous solvent such as dichloromethane, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The mixture is stirred at 0 °C under an inert atmosphere.

-

Addition of Reagent: Benzyl chloroformate is added dropwise to the cooled solution. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Physicochemical Characterization

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | Benzyl carbamate | 4-Bromobenzyl carbamate | 4-Nitrobenzyl carbamate |

| Molecular Formula | C₁₄H₁₁BrN₂O₄ | C₈H₉NO₂ | C₈H₈BrNO₂ | C₈H₈N₂O₄ |

| Molecular Weight ( g/mol ) | 351.15 [1] | 151.16 | 230.05 | 196.16 |

| Melting Point (°C) | Data not available | 86-88 | 98-100 | 101-103 |

| Appearance | Predicted: Crystalline solid | White crystalline solid | White to off-white powder | Pale yellow crystalline powder |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in nonpolar solvents. | Soluble in ethanol, ether, hot water | Data not available | Data not available |

3.1. Melting Point

Experimental Protocol: Melting Point Determination

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

3.2. Solubility

The solubility of this compound is predicted to be favorable in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, owing to the polar nature of the carbamate and nitro groups. Its solubility in water is expected to be low due to the presence of the large, nonpolar aromatic rings.

Experimental Protocol: Solubility Determination

-

A known mass of the compound is added to a known volume of a solvent at a specific temperature.

-

The mixture is agitated until equilibrium is reached.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (Phenyl Ring): The protons on the 3-bromo-5-nitrophenyl ring are expected to appear as distinct signals in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the bromo and nitro groups. The substitution pattern will lead to specific splitting patterns (e.g., doublets, triplets, or multiplets).

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring will likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A singlet corresponding to the two benzylic protons is expected around δ 5.0-5.5 ppm.

-

Carbamate Proton (-NH-): A broad singlet for the N-H proton is anticipated, with its chemical shift being solvent-dependent, typically in the range of δ 6.5-9.0 ppm.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon (-C=O): The carbamate carbonyl carbon should resonate in the downfield region, around δ 150-155 ppm.

-

Aromatic Carbons: The carbons of both aromatic rings will appear in the δ 110-160 ppm range. The carbons attached to the bromine and nitro groups will be significantly influenced, with the carbon bearing the nitro group being highly deshielded.

-

Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon is expected to have a chemical shift in the range of δ 65-70 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Spectral Data:

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

N-O Stretch (Nitro): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-N Stretch and N-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and N-H bending vibrations.

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically around 500-650 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (351.15 g/mol ). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

-

Major Fragmentation Pathways: Key fragmentation patterns would likely involve the cleavage of the benzyl group (loss of C₇H₇, m/z 91), cleavage of the carbamate bond, and loss of the nitro group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Development

The physical properties of this compound are critical for its potential applications in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: As a synthetically accessible scaffold, it can be readily modified to explore SAR. The bromo and nitro groups offer sites for further chemical transformations, allowing for the generation of a library of analogs with diverse biological activities.

-

Prodrug Design: The carbamate linkage can be designed to be cleavable under specific physiological conditions, making this class of compounds potential candidates for prodrug strategies.

-

Crystallography and Molecular Modeling: A well-defined crystalline structure is advantageous for X-ray crystallography studies, providing precise three-dimensional structural information that is invaluable for understanding drug-receptor interactions and for in silico drug design.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data is not yet publicly available, a comprehensive understanding of its predicted physicochemical and spectroscopic characteristics can be derived from the analysis of its structure and comparison with analogous compounds. The methodologies outlined herein provide a robust framework for the experimental determination of these properties, which is essential for advancing the potential applications of this compound in research and drug development.

References

Sources

An In-depth Technical Guide to Benzyl (3-bromo-5-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Benzyl (3-bromo-5-nitrophenyl)carbamate, a compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the aim of this document is to synthesize critical technical data with practical, field-tested insights. This guide is structured to provide not just protocols and data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this compound's properties and potential applications. We will delve into its chemical identity, methods of synthesis, reactivity, and its prospective role in the landscape of drug discovery and development. Every piece of information is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.

Core Molecular Attributes

This compound is a synthetic organic compound characterized by a carbamate linkage between a benzyl alcohol moiety and a 3-bromo-5-nitroaniline moiety. The presence of a bromine atom and a nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule.

Molecular Formula and Weight

The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Attribute | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 351.15 g/mol | [1][2][3][4][5] |

| CAS Number | 1020252-75-8 | [1][2][3][4][5] |

Structural Representation

The arrangement of atoms and bonds within a molecule dictates its chemical behavior and its interaction with biological systems.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for carbamate formation. The choice of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability. A common and reliable method involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule is to work backward from the final product. This retrosynthetic analysis helps in identifying readily available starting materials and key bond formations.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Benzyl Chloroformate

This protocol describes a laboratory-scale synthesis of this compound. The procedure is based on well-established carbamate synthesis methodologies.

Materials:

-

3-bromo-5-nitroaniline

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Pyridine or Triethylamine (base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (solvents for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-5-nitroaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.1-1.2 eq) dropwise. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.05 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation and Causality in the Protocol

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of benzyl chloroformate, which is highly reactive towards water.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the chloroformate, minimizing the formation of side products.

-

Aqueous Workup: The series of acidic and basic washes are designed to remove unreacted starting materials and the base used in the reaction, ensuring a cleaner crude product for purification.

-

Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired carbamate from any remaining impurities, yielding a product of high purity suitable for further applications.

Chemical Reactivity and Spectroscopic Profile

The chemical reactivity of this compound is largely dictated by the functional groups present: the carbamate linkage, the bromo substituent, and the nitro group on the aromatic ring.

Reactivity of Functional Groups

-

Carbamate Linkage: The carbamate group is generally stable under neutral conditions but can be cleaved under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is also susceptible to hydrogenolysis.

-

Bromine Substituent: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the aromatic ring.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine. This transformation can significantly alter the biological activity of the molecule and provides a handle for further derivatization.

Caption: Key reactive sites of this compound.

Predicted Spectroscopic Data

¹H NMR (predicted):

-

Aromatic Protons (benzyl group): A multiplet around δ 7.3-7.4 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 5.2 ppm.

-

Aromatic Protons (disubstituted phenyl ring): Signals in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns determined by the substitution.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (predicted):

-

Carbonyl Carbon (-C=O): A signal in the range of δ 150-155 ppm.

-

Aromatic Carbons (benzyl group): Signals between δ 127-136 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 67 ppm.

-

Aromatic Carbons (disubstituted phenyl ring): Signals in the aromatic region, with the carbons attached to the bromine and nitro groups showing characteristic shifts.

FTIR (predicted):

-

N-H Stretch: A peak around 3300-3400 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1700-1730 cm⁻¹.

-

N-O Stretch (nitro group): Strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Applications in Research and Drug Development

This compound, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo and nitro groups offer opportunities for diversification and the generation of compound libraries for screening.

As a Chemical Intermediate

The true value of this compound for a medicinal chemist lies in its potential as a scaffold for further chemical modifications.

-

Library Synthesis: The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The bromo and nitro groups can be replaced or modified to fine-tune the physicochemical properties of the molecule, such as lipophilicity, polarity, and metabolic stability.

Potential Biological Activities of Structurally Related Compounds

While specific biological data for this compound is not widely reported, compounds containing the bromo-nitro-phenyl and carbamate motifs have been investigated for various biological activities.

-

Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial and antiparasitic agents.[2] The nitro group can be bioreduced in anaerobic organisms to form reactive nitrogen species that are cytotoxic.

-

Enzyme Inhibitors: The carbamate functional group is a known pharmacophore in many enzyme inhibitors. The ability of the carbamate to act as a hydrogen bond donor and acceptor, along with its relative metabolic stability, makes it a valuable moiety in drug design.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the development of novel compounds. While direct biological activity data for this specific molecule is limited, the structural motifs it contains are prevalent in a variety of biologically active compounds. This technical guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their research endeavors. Further investigation into its biological properties and applications is warranted and holds promise for future discoveries.

References

-

001CHEMICAL. This compound. Available from: [Link]

Sources

- 1. Benzyl (2-(3-bromo-5-nitrophenoxy)ethyl)carbamate | C16H15BrN2O5 | CID 177788218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Benzyl (3-bromo-5-nitrophenyl)carbamate: A Technical Guide for Researchers

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Benzyl (3-bromo-5-nitrophenyl)carbamate in common laboratory solvents.

Compound Profile: this compound

This compound (CAS No. 1020252-75-8) is an organic compound whose structure incorporates several key functional groups that dictate its chemical behavior, including its solubility.[1][2][3] The molecule possesses a carbamate linkage, a polar nitro group, a halogen (bromine), and aromatic rings. The interplay of these features—the polar carbamate and nitro moieties versus the larger, nonpolar benzyl and bromophenyl groups—suggests a nuanced solubility profile.

Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in polar aprotic solvents and some organic solvents of intermediate polarity.[4][5][6] The presence of the carbamate group, which can engage in hydrogen bonding, may afford some interaction with protic solvents, but the overall large, nonpolar surface area will likely dominate its behavior. For instance, a structurally related compound, tert-butyl N-(3-bromo-5-nitrobenzyl)carbamate, is noted to have lower solubility in polar solvents.[7]

| Property | Value | Source |

| CAS Number | 1020252-75-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [7] |

| Molecular Weight | 351.15 g/mol | [7] |

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

Carbamate Group (-NHCOO-) : This polar group can act as both a hydrogen bond donor (N-H) and acceptor (C=O, O-R). This enhances solubility in polar protic solvents like alcohols.[8][9]

-

Nitro Group (-NO₂) : A strongly polar and electron-withdrawing group, it can participate in dipole-dipole interactions, favoring polar solvents.

-

Aromatic Rings (Benzyl and Bromophenyl) : These large, nonpolar moieties contribute to van der Waals forces and π-π stacking interactions. They will favor dissolution in less polar or aromatic solvents.

-

Bromo Group (-Br) : While electronegative, its contribution to polarity is less significant than the nitro and carbamate groups. It primarily adds to the molecular weight and size.

Therefore, a solvent's ability to dissolve this compound will depend on its capacity to effectively solvate both the polar functional groups and the nonpolar aromatic structures.

Experimental Determination of Solubility: A Step-by-Step Approach

Given the absence of readily available, quantitative solubility data for this compound, an experimental approach is necessary. The following protocols are designed to provide a robust and reliable determination of its solubility in a range of common laboratory solvents.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize the compound's solubility and guide the selection of solvents for quantitative analysis.[10][11]

Protocol:

-

Preparation : Into separate, labeled small test tubes, add approximately 25 mg of this compound.

-

Solvent Addition : To each test tube, add 0.75 mL of a single solvent in small portions (e.g., 3 x 0.25 mL).

-

Mixing : After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

-

Observation : Visually inspect the mixture for the complete disappearance of the solid.

-

Classification :

-

Soluble : The entire solid dissolves.

-

Slightly Soluble : A noticeable amount of solid dissolves, but some remains.

-

Insoluble : No apparent dissolution of the solid.

-

Recommended Solvents for Qualitative Screening:

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)

-

Hexane

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Protocol:

-

Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration : Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Extraction : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilution : Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical technique such as:

-

UV-Vis Spectroscopy : If the compound has a distinct chromophore and a standard curve of absorbance versus concentration is established.

-

High-Performance Liquid Chromatography (HPLC) : A more specific and widely applicable method. A calibration curve of peak area versus concentration must be prepared.

-

-

Calculation : Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility and Rationale

While experimental data is the gold standard, a predictive summary can be invaluable for initial experimental design.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to Very Slightly Soluble | The large nonpolar surface area of the aromatic rings will likely outweigh the hydrogen bonding potential of the carbamate group. |

| Methanol/Ethanol | Slightly to Moderately Soluble | The alkyl chains are nonpolar, while the hydroxyl group can engage in hydrogen bonding with the carbamate and nitro groups. |

| Acetone | Moderately Soluble | A polar aprotic solvent that can effectively solvate the polar groups through dipole-dipole interactions without the steric hindrance of protic solvents. |

| Ethyl Acetate | Moderately Soluble | Possesses both polar (ester) and nonpolar (ethyl and acetyl) characteristics, making it a good candidate for dissolving compounds with mixed polarity. |

| Dichloromethane | Soluble | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| DMF/DMSO | Soluble to Very Soluble | Highly polar aprotic solvents with strong dipole moments, capable of effectively solvating both the polar functional groups and the aromatic rings. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar carbamate and nitro groups. |

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Smolecule. (2024, January 5). Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester.

- Solubility of Things. (n.d.). Carbamic acid.

- Solubility of Things. (n.d.).

- ChemicalBook. (n.d.). Benzyl (3-bromo-5-nitrophenyl)

- BOJNSCI. (n.d.).

- BOJNSCI. (n.d.).

Sources

- 1. This compound | 1020252-75-8 [amp.chemicalbook.com]

- 2. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]

- 3. Benzyl 3-bromo-5-nitrophenylcarbamate [bojnsci.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Buy (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester [smolecule.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

The Bromo-Nitro Carbamate Scaffold: A Frontier in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1] Its unique properties as a stable, yet metabolically cleavable linker, have rendered it a privileged scaffold in drug design. This technical guide delves into the largely unexplored chemical space of bromo-nitro carbamate compounds, postulating their potential biological activities based on established structure-activity relationships (SAR) of their constituent moieties. We will explore the rationale for combining the electron-withdrawing and lipophilic characteristics of bromine with the potent bioactivity of the nitro group on a carbamate framework. This guide provides a comprehensive overview of the potential antimicrobial, anticancer, and enzyme inhibitory activities of these novel compounds. Furthermore, we present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these molecules, empowering researchers to systematically investigate this promising class of compounds.

Introduction: The Carbamate Moiety as a Privileged Scaffold

The carbamate group (-NHCOO-) is a versatile functional group that can be considered a hybrid of an amide and an ester. This unique electronic arrangement confers upon it a high degree of chemical stability while allowing for tailored enzymatic or chemical cleavage, a property extensively exploited in prodrug design.[1] Carbamates are found in a wide array of approved drugs, where they can serve as key pharmacophoric elements, bioisosteric replacements for amide bonds, or as promoieties to enhance pharmacokinetic properties.[1] The ability to modulate the biological and physicochemical properties of a molecule by varying the substituents on the nitrogen and oxygen atoms of the carbamate makes this scaffold a highly attractive starting point for the design of new therapeutic agents.[1]

Rationale for the Incorporation of Bromo and Nitro Functionalities

The introduction of halogen atoms, particularly bromine, and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.

-

Bromine: The inclusion of a bromine atom can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity. Several studies have demonstrated that brominated compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

-

Nitro Group: The nitro group is a potent electron-withdrawing group that can profoundly influence the electronic properties of a molecule. It is a key component in numerous antimicrobial and anticancer drugs.[3] The biological activity of nitroaromatic compounds is often linked to their reduction to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[4] In the context of anticancer therapy, the bioreduction of nitro groups is often more efficient in the hypoxic environment of solid tumors, offering a degree of selectivity.[4]

The combination of a bromine atom and a nitro group on a carbamate scaffold presents an intriguing opportunity to develop novel compounds with potentially synergistic or unique biological activities. The interplay between the steric and electronic effects of these functional groups could lead to enhanced potency, selectivity, or novel mechanisms of action.

Potential Biological Activities of Bromo-Nitro Carbamate Compounds

Based on the known biological activities of carbamates, brominated compounds, and nitro compounds, we can hypothesize several promising avenues for the therapeutic application of bromo-nitro carbamates.

Antimicrobial Activity

Both carbamates and nitro-functionalized compounds have a rich history as antimicrobial agents. The presence of a nitro group, particularly on an aromatic ring, is a hallmark of many successful antibiotics. The proposed mechanism often involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species.

Hypothesized Mechanism of Antimicrobial Action:

Caption: Proposed antimicrobial mechanism of bromo-nitro carbamates.

Anticancer Activity

The carbamate scaffold is present in several anticancer drugs, and the nitro group is a key feature of certain hypoxia-activated prodrugs.[4] The presence of a bromo substituent can enhance the lipophilicity and cellular uptake of the compound.

Hypothesized Mechanism of Anticancer Action:

Caption: Hypothesized hypoxia-activated anticancer mechanism.

Enzyme Inhibition

Carbamates are well-known inhibitors of various enzymes, most notably cholinesterases.[5][6] The carbamate moiety can act as a "pseudo-substrate," leading to the carbamoylation of a serine residue in the enzyme's active site, resulting in transient or irreversible inhibition. The nature of the substituents on the carbamate can influence the potency and selectivity of inhibition. The addition of bromo and nitro groups could modulate the binding affinity and reactivity of the carbamate with the target enzyme.

Potential Enzyme Targets:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

-

Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors are being investigated for the treatment of pain and anxiety.

-

Proteases: Carbamates can act as non-covalent or covalent inhibitors of various proteases involved in diseases such as cancer and viral infections.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of novel bromo-nitro carbamate compounds, a systematic approach employing a panel of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of the bromo-nitro carbamate compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

| Compound | Cell Line | IC50 (µM) after 48h |

| Bromo-Nitro Carbamate 1 | HeLa | Value |

| Bromo-Nitro Carbamate 1 | MCF-7 | Value |

| Doxorubicin (Control) | HeLa | Value |

| Doxorubicin (Control) | MCF-7 | Value |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the bromo-nitro carbamate compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Bromo-Nitro Carbamate 1 | Value | Value | Value |

| Ciprofloxacin (Control) | Value | Value | N/A |

| Fluconazole (Control) | N/A | N/A | Value |

Enzyme Inhibition Assay: Cholinesterase Inhibition

This protocol is based on the Ellman's method for determining cholinesterase activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

Cholinesterase enzyme solution (AChE or BuChE)

-

Bromo-nitro carbamate compound dilutions

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the bromo-nitro carbamate dilution, 50 µL of the enzyme solution, and 125 µL of the DTNB solution to each well.

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value from a dose-response curve.

-

Data Presentation:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| Bromo-Nitro Carbamate 1 | Value | Value |

| Galantamine (Control) | Value | Value |

Structure-Activity Relationship (SAR) Considerations and Future Directions

The biological activity of bromo-nitro carbamate compounds will be highly dependent on the position and nature of the bromo and nitro substituents, as well as the groups attached to the carbamate nitrogen and oxygen. A systematic SAR study would involve the synthesis and evaluation of a library of analogs to probe the following:

-

Position of Bromo and Nitro Groups: The relative positions of the bromo and nitro groups on an aromatic ring will influence the electronic and steric properties of the molecule, which in turn will affect its interaction with biological targets.

-

Nature of the 'R' Groups: The substituents on the carbamate nitrogen (R1) and oxygen (R2) will significantly impact the compound's solubility, lipophilicity, and metabolic stability.

Logical Progression of SAR Studies:

Caption: A logical workflow for structure-activity relationship studies.

Conclusion

The exploration of bromo-nitro carbamate compounds represents a promising, yet underexplored, frontier in medicinal chemistry. By leveraging the well-established biological activities of the carbamate, bromo, and nitro moieties, researchers have the opportunity to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The experimental protocols and strategic framework presented in this guide provide a solid foundation for the systematic investigation of this intriguing class of molecules. Through rigorous synthesis, biological evaluation, and structure-activity relationship studies, the full therapeutic potential of bromo-nitro carbamates can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Krátký, M., et al. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(11), 1936. [Link]

-

PubChem. (5-Bromo-3-nitro-2-pyridinyl) carbamate. [Link]

-

Velikorodov, A. V., & Sukhenko, L. T. (2001). Synthesis and Antimicrobial Activity of Some Alkyl-N-(nitrophenyl)carbamates. Pharmaceutical Chemistry Journal, 35(4), 200-201. [Link]

-

Kumar, M., & Kumar, M. (2014). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives. Der Pharma Chemica, 6(4), 363-369. [Link]

-

Kamal, A., et al. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Current Medicinal Chemistry - Anti-Cancer Agents, 4(2), 157-176. [Link]

-

O'Brien, J. W., et al. (2008). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Journal of Medicinal Chemistry, 51(22), 7067-7071. [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

-

Weinstock, M., et al. (2000). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Medicinal Chemistry, 43(20), 3847-3853. [Link]

-

Rizvi, S. U. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4648. [Link]

-

Temple, C., et al. (1987). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

-

Tihanyi, K., & Kökösi, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 26(23), 4474-4498. [Link]

-

Su, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3469. [Link]

-

Oniga, S., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(19), 6649. [Link]

-

Gümüş, F., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(6), 431-436. [Link]

-

Toyokuni, T., et al. (1994). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Journal of the American Chemical Society, 116(16), 7144-7150. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for Nitrophenyl Carbamates: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanism of action of nitrophenyl carbamates, a significant class of compounds in pharmacology and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, biological targets, and experimental methodologies used to elucidate their inhibitory effects.

Introduction to Nitrophenyl Carbamates

Organic carbamates are a pivotal structural motif in numerous therapeutic agents, valued for their chemical stability and ability to permeate cell membranes.[1][2] The carbamate functional group can be considered a hybrid of an amide and an ester, contributing to its unique chemical properties.[3] Among the various classes of carbamates, nitrophenyl carbamates are particularly noteworthy. The inclusion of a nitrophenyl group makes them effective carbamylating agents, a property central to their mechanism of action. This is because the p-nitrophenoxide ion is an excellent leaving group, facilitating the reaction with biological nucleophiles.[4]

Nitrophenyl carbamates are widely recognized as inhibitors of several key enzymes, most notably serine hydrolases. Their ability to covalently modify the active sites of these enzymes underpins their therapeutic and toxicological effects.[5][6] Prominent enzyme targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[7][8] Inhibition of these enzymes has profound physiological consequences, forming the basis for treatments of neurodegenerative diseases like Alzheimer's and for their use as pesticides.[8][9]

The Core Mechanism: Covalent Carbamylation of Serine Hydrolases

The primary mechanism of action for nitrophenyl carbamates involves the covalent modification of a serine residue within the active site of target enzymes. This process, known as carbamylation, leads to the inactivation of the enzyme.[5] The general mechanism can be described as a two-step process, often referred to as pseudo-irreversible inhibition.[10]

The Carbamylation Process

The inhibition begins with the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic carbonyl carbon of the carbamate.[3][11] This is facilitated by the enzyme's catalytic machinery, often involving a catalytic triad (e.g., Ser-His-Asp). The nitrophenyl group, being a good leaving group, is then displaced, resulting in a stable, carbamylated enzyme.[4][11] This covalent modification effectively blocks the active site, preventing the substrate from binding and being processed.[11]

Caption: General mechanism of serine hydrolase inhibition by nitrophenyl carbamates.

Decarbamylation and Pseudo-Irreversible Inhibition